3-Methylnonanenitrile
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Overview
Description
3-Methylnonanenitrile is an organic compound with the molecular formula C10H19N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to an alkyl chain. This compound is notable for its structural simplicity and the presence of a methyl group on the third carbon of the nonane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylnonanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (e.g., 3-chlorononane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to yield nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methylnonanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
3-Methylnonanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylnonanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. Detailed studies on its exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Nonanenitrile: Similar structure but lacks the methyl group on the third carbon.
2-Methylnonanenitrile: Methyl group on the second carbon instead of the third.
4-Methylnonanenitrile: Methyl group on the fourth carbon.
Uniqueness: 3-Methylnonanenitrile is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions compared to other similar nitriles .
Properties
CAS No. |
42144-33-2 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-methylnonanenitrile |
InChI |
InChI=1S/C10H19N/c1-3-4-5-6-7-10(2)8-9-11/h10H,3-8H2,1-2H3 |
InChI Key |
FKZSSFLBNYYIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CC#N |
Origin of Product |
United States |
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